
methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride typically involves multiple steps. One common method includes the esterification of 4-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-nitrophenyl)butanoate . This intermediate is then subjected to a series of reactions to introduce the amino group at the 3-position, often involving the use of protecting groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield methyl(3R)-3-amino-4-(4-aminophenyl)butanoate .
Scientific Research Applications
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Lacks the amino group at the 3-position.
Methyl 3-hydroxy-4-(4-nitrophenyl)butanoate: Contains a hydroxy group instead of an amino group.
Methyl 4-(4-bromophenyl)butanoate: Contains a bromophenyl group instead of a nitrophenyl group
Uniqueness
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15ClN2O4 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
RAANXWNXFJERMB-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
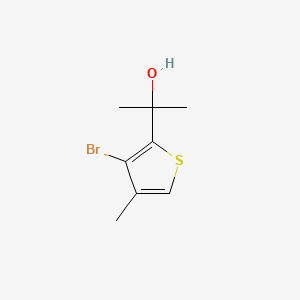

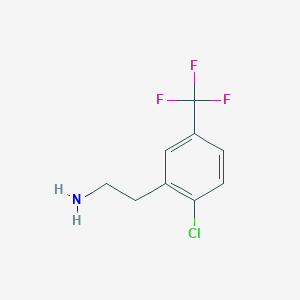


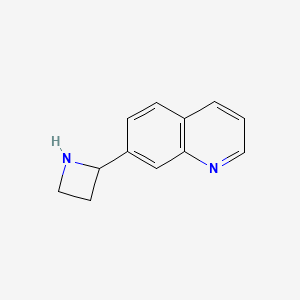

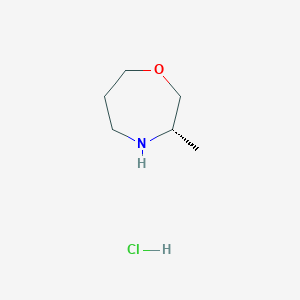
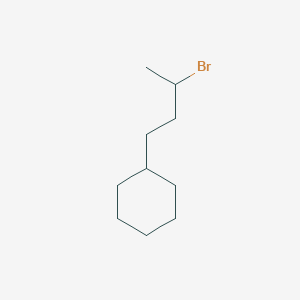
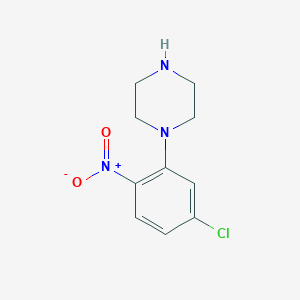
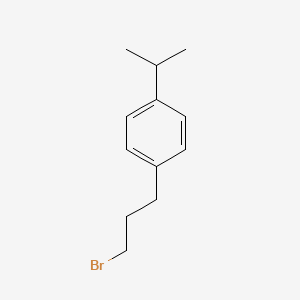
![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

